molecular formula C15H14O4 B13421228 5'-Hydroxyequol

5'-Hydroxyequol

Cat. No.: B13421228
M. Wt: 258.27 g/mol
InChI Key: QUQOSUMQYPIQFW-UHFFFAOYSA-N
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Description

5’-Hydroxyequol is a hydroxylated derivative of equol, a metabolite of the soy isoflavone daidzein. It is a biologically active compound known for its antioxidant and estrogenic activities. This compound has garnered attention due to its potential health benefits, including its role in ameliorating menopause symptoms, metabolic syndrome, and enhancing bone health .

Preparation Methods

Synthetic Routes and Reaction Conditions

5’-Hydroxyequol can be synthesized through monooxygenase-catalyzed regioselective hydroxylation of equol. Enzymes from the HpaBC family have been identified to facilitate this conversion. The reaction typically involves the use of molecular oxygen as the oxidant .

Industrial Production Methods

Industrial production of 5’-Hydroxyequol can be achieved through biocatalytic methods. These methods leverage the high regioselectivity and efficiency of monooxygenases to produce hydroxyequols in a single step. The use of engineered Escherichia coli strains expressing specific monooxygenases has been demonstrated to be effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5’-Hydroxyequol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Molecular oxygen and monooxygenases.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products

The major product of the oxidation reaction is 5’-Hydroxyequol. Other hydroxylated derivatives, such as 3’-Hydroxyequol and 6-Hydroxyequol, can also be formed depending on the regioselectivity of the enzyme used .

Scientific Research Applications

5’-Hydroxyequol has several scientific research applications:

Mechanism of Action

5’-Hydroxyequol exerts its effects primarily through its interaction with estrogen receptors. It preferentially binds to estrogen receptor alpha over estrogen receptor beta, similar to natural estrogen 17β-estradiol. This binding modulates the activity of estrogen-responsive genes and pathways, leading to its observed biological effects . Additionally, 5’-Hydroxyequol exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Hydroxyequol is unique due to its specific hydroxylation pattern, which confers distinct biological activities. Its preferential binding to estrogen receptor alpha and higher antioxidant activity compared to equol make it a promising candidate for therapeutic applications .

Biological Activity

5'-Hydroxyequol, a derivative of the isoflavonoid equol, is produced through the microbial metabolism of soy isoflavones, particularly daidzein. This compound has garnered attention due to its potential biological activities, particularly in relation to estrogen receptor modulation and various health benefits.

This compound is synthesized from daidzein via the action of specific gut bacteria. Research indicates that this compound can be produced in significant yields through recombinant E. coli expressing various reductases and racemases derived from gut microbiota, such as Slackia isoflavoniconvertens . The biosynthetic pathway involves multiple steps, yielding 230 mg/L of this compound under optimized conditions .

Chemical Structure

This compound is characterized as an isoflavandiol, which means it contains a phenolic structure similar to that of other isoflavones. Its chemical properties allow it to interact with estrogen receptors in the body, which is crucial for understanding its biological activity.

Estrogen Receptor Interaction

This compound exhibits unique interactions with estrogen receptors (ERs). Unlike its parent compound equol, which preferentially binds to ERβ, this compound shows a stronger affinity for ERα . This differential binding suggests that this compound may have distinct physiological effects compared to other equols.

Comparative Binding Affinity Table

CompoundERα Binding AffinityERβ Binding Affinity
This compoundHighModerate
S-equolLowHigh
R-equolModerateModerate

Pharmacokinetics

The pharmacokinetics of this compound are essential for understanding its bioavailability and therapeutic potential. Initial studies indicate that it has a higher plasma concentration and slower clearance rate compared to other soy isoflavones like daidzein and genistein . This characteristic may enhance its effectiveness in hormone-related therapies.

Health Implications

Research has highlighted several health benefits associated with this compound:

  • Anti-inflammatory Effects : Studies suggest that this compound may reduce inflammation markers in various models, indicating potential applications in chronic inflammatory conditions.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.
  • Bone Health : Some evidence suggests that phytoestrogens like this compound may support bone density and reduce the risk of osteoporosis in postmenopausal women.

Case Studies and Clinical Research

Several clinical studies have explored the effects of equol and its derivatives on human health:

  • Menopausal Symptoms : A study involving postmenopausal women found that supplementation with equol improved symptoms such as hot flashes and mood swings .
  • Cardiovascular Health : Research indicates that equol may positively influence lipid profiles and reduce cardiovascular risk factors .

Summary of Clinical Findings Table

Study FocusPopulationFindings
Menopausal SymptomsPostmenopausal WomenReduced hot flashes; improved mood
Cardiovascular HealthAdultsImproved lipid profiles; lower cardiovascular risk

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-5,7-diol

InChI

InChI=1S/C15H14O4/c16-11-3-1-9(2-4-11)10-5-13-14(18)6-12(17)7-15(13)19-8-10/h1-4,6-7,10,16-18H,5,8H2

InChI Key

QUQOSUMQYPIQFW-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O

Origin of Product

United States

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